3-Bromo-5-hydroxybenzohydrazide
Overview
Description
3-Bromo-5-hydroxybenzohydrazide is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a bromine atom at the 3-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-hydroxybenzohydrazide can be synthesized through the reaction of 3-bromo-5-hydroxybenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-bromo-5-hydroxybenzaldehyde or 3-bromo-5-hydroxybenzoic acid.
Reduction: Formation of 3-bromo-5-hydroxybenzylamine or 3-bromo-5-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydroxybenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been studied for its ability to inhibit certain enzymes involved in disease processes, such as cathepsin E and elastase .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-2-hydroxybenzylidene-4-chlorobenzohydrazide
- 3,5-Dichloro-2-hydroxybenzylidene-4-chlorobenzohydrazide
Comparison
3-Bromo-5-hydroxybenzohydrazide is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties due to these substituents .
Properties
IUPAC Name |
3-bromo-5-hydroxybenzohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-1-4(7(12)10-9)2-6(11)3-5/h1-3,11H,9H2,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIZBIHNWKOIMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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